Pectenotoxin in Patinopecten yessoensis: A Technical Guide
Pectenotoxin in Patinopecten yessoensis: A Technical Guide
This technical guide provides an in-depth overview of the discovery, metabolism, and analysis of pectenotoxins (PTXs) in the Yesso scallop, Patinopecten yessoensis. It is intended for researchers, scientists, and drug development professionals working with marine biotoxins.
Introduction
Patinopecten yessoensis, the Japanese scallop, is a commercially significant bivalve species that can accumulate various marine biotoxins. Among these are pectenotoxins, a group of lipophilic polyether toxins produced by dinoflagellates of the Dinophysis genus.[1][2] While often associated with diarrhetic shellfish poisoning (DSP), PTXs themselves are not diarrheagenic but exhibit hepatotoxicity in mice.[3][4] This guide focuses on the unique profile and metabolic pathways of pectenotoxins discovered in P. yessoensis.
Toxin Profile and Metabolism in Patinopecten yessoensis
A distinctive feature of P. yessoensis is its unique metabolism of pectenotoxins. Unlike many other bivalve species that hydrolyze PTX2 to PTX2 seco acid, P. yessoensis oxidatively metabolizes PTX2.[1][2] The primary source of these toxins is the dinoflagellate Dinophysis fortii, which produces PTX2.[1] Once ingested by the scallop, PTX2 is converted into PTX1, PTX3, and predominantly PTX6.[1][2] Consequently, PTX6 is the major pectenotoxin analogue found in this scallop species.[5][6] Yessotoxin (YTX) has also been identified as a dominant lipophilic toxin in P. yessoensis from certain regions.[5][6]
Toxin accumulation is overwhelmingly concentrated in the digestive gland of the scallop, with significantly lower levels detected in other tissues such as the adductor muscle, gills, mantle, and gonads.[1][2]
Quantitative Data on Toxin Accumulation and Distribution
The following tables summarize quantitative data from studies on the accumulation and distribution of pectenotoxins and other associated toxins in Patinopecten yessoensis.
Table 1: Toxin Content in Patinopecten yessoensis Fed Dinophysis fortii
| Toxin | Average Content in D. fortii cells (pg/cell) | Dominant Toxin in Scallop Digestive Gland | Dominant Toxin in Other Scallop Tissues |
| PTX2 | Present | - | PTX2 |
| PTX6 | - | PTX6 | - |
| DTX1 | Present | DTX3 (acyl-O-DTX1) | - |
Source: Adapted from Matsushima et al. (2015).[1]
Table 2: Assimilation and Accumulation Ratios of Toxins in Patinopecten yessoensis
| Toxin Group | Ratio of Accumulated to Assimilated Toxin | Percentage of Assimilated Toxin Excreted |
| Pectenotoxins (PTXs) | 21% - 39% | 54% - 75% |
| Dinophysistoxins (DTXs) | 7% - 23% | 52% - 70% |
Source: Adapted from Matsushima et al. (2015).[1][2]
Experimental Protocols
This section details the methodologies employed for the extraction, detection, and quantification of pectenotoxins in Patinopecten yessoensis.
Toxin Extraction from Scallop Tissue
A standardized method for the extraction of lipophilic marine biotoxins, including pectenotoxins, involves homogenization of the scallop tissue followed by solvent extraction.
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Homogenization: Weigh a sample of scallop tissue (typically from the digestive gland) and homogenize it.
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Extraction: Perform a solvent extraction using methanol. The ratio of solvent to tissue is crucial and should be recorded.
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Centrifugation: Centrifuge the homogenate to separate the supernatant containing the toxins from the tissue debris.
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Filtration: Filter the supernatant to remove any remaining particulate matter.
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Solid-Phase Extraction (SPE): For cleanup and concentration of the toxins, a nonpolar cartridge column such as Sep-Pak C18 can be used.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for the sensitive and accurate quantification of known lipophilic toxins.[3][5][6]
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Chromatographic Separation:
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Column: A C18 reversed-phase column is typically used for separation.
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Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium (B1175870) formate, is commonly employed.
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Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in positive ion mode is effective for detecting pectenotoxins, often forming adducts such as [M+H]+, [M+NH4]+, and [M+Na]+.[7]
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each toxin are monitored.
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Visualizations
The following diagrams illustrate the metabolic pathway of PTX2 in Patinopecten yessoensis and a general workflow for toxin analysis.
Caption: Metabolic pathway of PTX2 in Patinopecten yessoensis.
References
- 1. mdpi.com [mdpi.com]
- 2. Assimilation, Accumulation, and Metabolism of Dinophysistoxins (DTXs) and Pectenotoxins (PTXs) in the Several Tissues of Japanese Scallop Patinopecten yessoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. [Lipophilic toxin profiles associated with diarrhetic shellfish poisoning in scallops, Patinopecten yessoensis, collected in Hokkaido and comparison of the quantitative results between LC/MS and mouse bioassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of pectenotoxin-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of pectenotoxin-2 to pectenotoxin-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
